molecular formula C7H9F3O3 B2591096 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid CAS No. 1934521-12-6

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid

Cat. No.: B2591096
CAS No.: 1934521-12-6
M. Wt: 198.141
InChI Key: SZLZLZIJPPASSM-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an oxolane ring. This compound is a white solid that is soluble in some organic solvents and exists as a mixture of diastereomers .

Preparation Methods

The synthesis of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of oxolane derivatives using trifluoromethylating agents such as trifluoromethyl sulfonates under metal-free conditions . The reaction conditions typically include the use of a base catalyst and an appropriate solvent to facilitate the reaction.

Chemical Reactions Analysis

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring provides structural stability and influences the compound’s reactivity in biological systems .

Comparison with Similar Compounds

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZLZIJPPASSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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